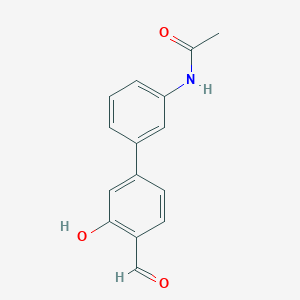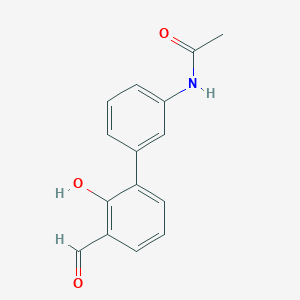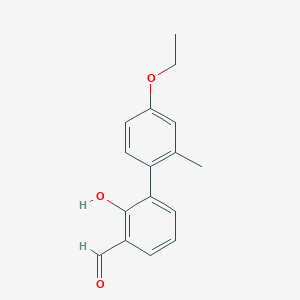
2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% (2F5MPP) is an aromatic phenol derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments for its advantages and limitations.
Scientific Research Applications
2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been used to study the effects of phenolic compounds on enzyme activity, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the central nervous system, and to investigate the biochemical and physiological effects of various environmental pollutants.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% is not completely understood. It is believed to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. It is also believed to bind to various receptors, such as the serotonin receptor, and modulate their activity. In addition, it has been found to interact with other molecules, such as proteins, and modulate their activity.
Biochemical and Physiological Effects
2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. It has also been found to bind to various receptors, such as the serotonin receptor, and modulate their activity. In addition, it has been found to interact with other molecules, such as proteins, and modulate their activity.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a highly soluble compound, which makes it easier to work with in the laboratory. It is also relatively stable, which makes it easier to store and use in experiments. Additionally, it is a relatively inexpensive compound, which makes it more accessible to researchers.
However, there are also some limitations to using 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments. It is a relatively reactive compound, which makes it more difficult to work with in experiments. Additionally, it is not a very potent compound, which limits its usefulness in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95%. It could be used to investigate the effects of phenolic compounds on enzyme activity, as well as to study the mechanisms of action of various drugs. It could also be used to study the effects of drugs on the central nervous system, and to investigate the biochemical and physiological effects of various environmental pollutants. Additionally, it could be used to investigate the effects of 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% on other molecules, such as proteins, and to study the interactions between 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% and other compounds. Finally, it could be used to investigate the potential therapeutic effects of 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% in humans.
Synthesis Methods
2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% can be synthesized from the reaction of 3-methoxycarbonylphenol and formic acid. In the first step, 3-methoxycarbonylphenol is reacted with formic acid in a molar ratio of 1:1 in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-100°C and is complete in 1-2 hours. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration or crystallization. The final product is 2-Formyl-5-(3-methoxycarbonylphenyl)phenol, 95% in 95% purity.
properties
IUPAC Name |
methyl 3-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-16)14(17)8-11/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOLOGDFFOXLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685226 |
Source


|
| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-42-6 |
Source


|
| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)


![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)




